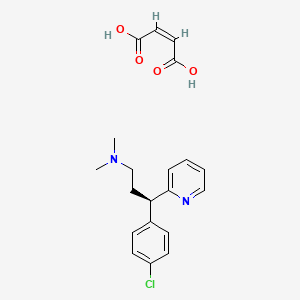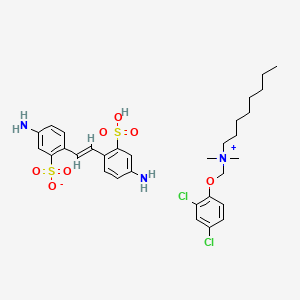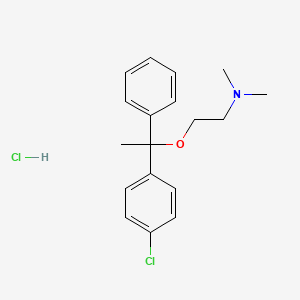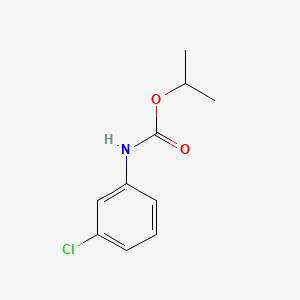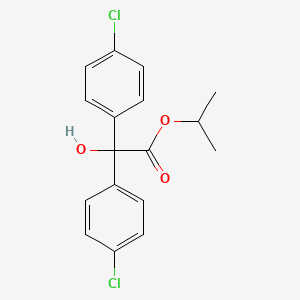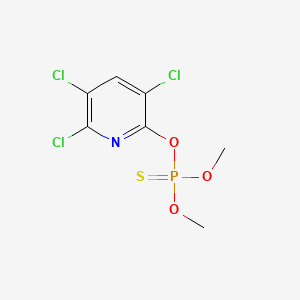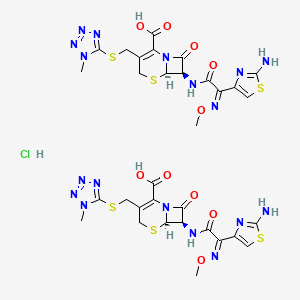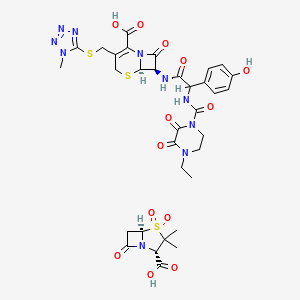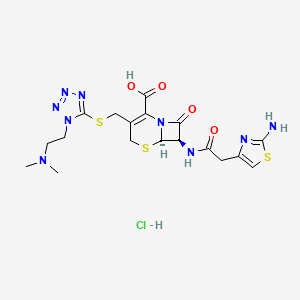![molecular formula C13H14Cl2N2 B1668926 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline CAS No. 149028-28-4](/img/structure/B1668926.png)
1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CI-1002 involves the formation of the azepino[2,1-b]quinazoline core structure. The process typically includes the following steps:
Formation of the quinazoline ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The introduction of chlorine atoms at specific positions on the quinazoline ring.
Formation of the azepine ring: This involves the cyclization of the intermediate compound to form the azepine ring, resulting in the final structure of CI-1002.
Industrial Production Methods
Industrial production of CI-1002 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk synthesis of precursors: Large-scale production of the starting materials.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure efficient reactions.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CI-1002 undergoes several types of chemical reactions, including:
Oxidation: CI-1002 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: CI-1002 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while reduction can produce various azepine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study anticholinesterase activity and muscarinic antagonism.
Biology: Investigated for its effects on synaptic activity and neurotransmitter release.
Medicine: Explored as a potential treatment for cognitive dysfunction, particularly in Alzheimer’s Disease. .
Industry: Potential applications in the development of new drugs targeting cholinergic systems.
Wirkmechanismus
CI-1002 exerts its effects through dual mechanisms:
Anticholinesterase Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This enhances cholinergic transmission and improves cognitive function.
Muscarinic Antagonism: Acts as an antagonist at muscarinic receptors, particularly at higher concentrations. .
Vergleich Mit ähnlichen Verbindungen
CI-1002 is unique due to its dual action as an anticholinesterase and muscarinic antagonist. Similar compounds include:
Tacrine: An anticholinesterase used in the treatment of Alzheimer’s Disease.
Donepezil: Another anticholinesterase used for Alzheimer’s Disease.
Rivastigmine: A reversible cholinesterase inhibitor used in Alzheimer’s Disease.
CI-1002’s combination of anticholinesterase and muscarinic antagonist activities makes it a promising candidate for treating cognitive dysfunction with fewer side effects compared to other anticholinesterases .
Eigenschaften
CAS-Nummer |
149028-28-4 |
|---|---|
Molekularformel |
C13H14Cl2N2 |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline |
InChI |
InChI=1S/C13H14Cl2N2/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9/h6-7H,1-5,8H2 |
InChI-Schlüssel |
WTPSHLVHJOJDIF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
149028-28-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)quinazoline CI 1002 PD 142676 PD-142676 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



